molecular formula C21H25N3O6S B2680941 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide CAS No. 1251631-13-6

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide

Cat. No.: B2680941
CAS No.: 1251631-13-6
M. Wt: 447.51
InChI Key: IHPHIXXZBAZGBJ-UHFFFAOYSA-N
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Description

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a benzodioxole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and coupling with the benzodioxole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The azepane ring and sulfonyl group may play a role in binding to proteins or enzymes, while the benzodioxole moiety could influence the compound’s overall bioactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide
  • 5-(azepane-1-sulfonyl)-2-hydroxy-4-methylbenzoic acid

Uniqueness

Compared to similar compounds, 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide stands out due to its unique combination of functional groups and structural features

Biological Activity

The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide is a complex organic molecule with significant potential for various biological activities. Its structure includes a dihydropyridine ring, an azepane sulfonyl group, and a benzodioxole moiety, which may contribute to its pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures often exhibit significant biological activities, including:

  • Antitumor activity
  • Anti-inflammatory effects
  • Enzyme inhibition

The biological activity of this compound is likely mediated through its interaction with specific biological targets. The following mechanisms have been proposed based on structural analogs:

  • Inhibition of Enzymes : Similar compounds have shown potential as inhibitors of key enzymes involved in disease pathways, such as PD-L1 in cancer immunotherapy .
  • Modulation of Cellular Pathways : The compound may influence various signaling pathways critical for cell proliferation and survival.
  • Antioxidant Properties : The presence of heterocyclic structures often correlates with antioxidant activities, which could mitigate oxidative stress in cells.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects that may contribute to its biological activity:

Compound NameStructural FeaturesUnique Aspects
3-Amino-N-(thiophen-2-yl)propanamideContains a thiophenyl groupSimpler structure with fewer functional groups
5-(azepane-1-sulfonyl)-3-methylpyridinSimilar azepane sulfonamide structureLacks dihydropyridine component
N-(4-methylphenyl)acetamideAcetamide base structureNo heterocyclic components

This table highlights the distinctiveness of the target compound due to its combination of multiple functional groups and heterocycles, which may enhance its biological activities.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of related compounds for their potential therapeutic applications:

  • Anticancer Studies : A study demonstrated that derivatives similar to the target compound exhibited potent antitumor effects in in vitro models, suggesting that modifications to the azepane or benzodioxole moieties could enhance efficacy .
  • Enzyme Inhibition : Another research effort identified compounds that inhibited PD-L1 with IC50 values significantly lower than existing therapies, indicating a promising avenue for immunotherapy applications .
  • Inflammatory Response Modulation : Compounds with similar structures have been shown to reduce markers of inflammation in cellular assays, indicating potential use in treating inflammatory diseases.

Properties

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c25-20(22-12-16-5-7-18-19(11-16)30-15-29-18)14-23-13-17(6-8-21(23)26)31(27,28)24-9-3-1-2-4-10-24/h5-8,11,13H,1-4,9-10,12,14-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPHIXXZBAZGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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